molecular formula C19H20N6O2 B10979560 N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

カタログ番号: B10979560
分子量: 364.4 g/mol
InChIキー: ZVRQPOMESZFMLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with an isopropoxy group and at position 3 with a propanamide linker attached to a 1H-indol-6-yl moiety. The triazolopyridazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or receptors. This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through targeted substitutions.

特性

分子式

C19H20N6O2

分子量

364.4 g/mol

IUPAC名

N-(1H-indol-6-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O2/c1-12(2)27-19-8-6-17-23-22-16(25(17)24-19)5-7-18(26)21-14-4-3-13-9-10-20-15(13)11-14/h3-4,6,8-12,20H,5,7H2,1-2H3,(H,21,26)

InChIキー

ZVRQPOMESZFMLD-UHFFFAOYSA-N

正規SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

製品の起源

United States

生物活性

N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 1H indol 6 yl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide\text{N 1H indol 6 yl 3 6 isopropoxy 1 2 4 triazolo 4 3 b pyridazin 3 yl propanamide}

This structure features an indole moiety linked to a triazolo-pyridazine derivative, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, a crucial player in tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was measured using the MTT assay to determine cell viability.

Table 1: Cytotoxicity Profile Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2 (normal)NDNot Detected

These results indicate that the compound has significant anti-cancer properties, particularly against lung (A549) and breast (MCF-7) cancer cells.

Mechanistic Insights

The cytotoxicity observed can be attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase. This was evidenced by flow cytometry analysis revealing increased late apoptosis markers in treated cells .

Case Studies

A notable study investigated the pharmacological profile of related triazolo-pyridazine derivatives. It was found that these compounds exhibited moderate cytotoxicity and significant inhibitory activity against c-Met kinase . The research highlighted the potential for developing these derivatives as targeted therapies for cancers characterized by c-Met overexpression.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several analogs (Table 1). Key differences lie in substituent groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison of Triazolopyridazine Derivatives
Compound Name Core Structure R6 Substituent Amide Substituent Molecular Weight (g/mol) Key Hypothetical Properties
N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine Isopropoxy 1H-Indol-6-yl ~393.4* Enhanced lipophilicity; potential CNS penetration
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methoxy 2-(1-Methylbenzimidazol-2-yl)ethyl 379.4 Higher polarity; possible metabolic stability
N-Methyl-N-[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide [1,2,4]Triazolo[4,3-b]pyridazine Methyl + Azetidinyl N-Methyl, Quinazolinyl-propanamide ~506.5* Increased steric bulk; potential kinase selectivity

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Isopropoxy vs. Methoxy (Position 6): The isopropoxy group in the target compound likely increases lipophilicity (logP) compared to the methoxy group in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Indole vs.
  • Azetidinyl and Quinazolinyl Groups (): The azetidine ring introduces conformational rigidity, while the quinazolinone moiety adds hydrogen-bonding capacity, possibly enhancing target affinity but increasing molecular weight and metabolic complexity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。